molecular formula C16H24N2O3 B037647 N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester CAS No. 122021-01-6

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester

Cat. No. B037647
CAS RN: 122021-01-6
M. Wt: 292.37 g/mol
InChI Key: PDXIYXZDORTIDM-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, is a nitrosamine contaminant of the sunscreen ingredient Padimate O. It was synthesized and tested for mutagenicity, showing no increases in mutagenicity in various assays (Dunkel et al., 1992).

Synthesis Analysis

This compound is synthesized from Padimate O, which involves reactions under specific conditions. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds like 4-amino-3-nitrobenzoic acid methyl ester and alkyl esters of 4-amino-2-sulfamoylbenzoic acid have been synthesized through Fischer esterification and alcoholysis reactions respectively (Kam et al., 2020); (Hamor & Janfaza, 1963).

Scientific Research Applications

Role in Estrogenicity Studies

The scientific research surrounding N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, often involves exploring its bioactivity and potential implications in various biological contexts. For instance, studies on alkyl esters of p-hydroxybenzoic acid, known as parabens, have shown these compounds to exhibit estrogenic properties. In an investigation by Lemini et al. (2003), the estrogenicity of various parabens, including methylparaben (MePben), ethylparaben (EtPben), and others, was analyzed using uterotrophic assays in different animal models. This study confirmed the estrogenic activity of parabens, suggesting a potential area of research for N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, given its chemical similarity to these compounds. The research highlighted the correlation between the side-chain length of the ester group in these compounds and their estrogenic effects, emphasizing the importance of chemical structure in biological activity (Lemini et al., 2003).

Diagnostic Applications in Infection Imaging

Another significant area of research is the development of diagnostic tools for bacterial infections. A study by Li et al. (2020) explored the use of a nitro-prodrug analog of 2-[18F]F-p-aminobenzoic acid for positron emission tomography (PET) imaging of Staphylococcus aureus infections. The study introduced a pro-drug strategy where the amine of the compound was replaced with a nitro group, facilitating the conversion by bacterial-specific nitroreductases. This approach allowed for the non-invasive identification, localization, and monitoring of S. aureus infections, demonstrating the utility of nitro-substituted compounds in medical diagnostics (Li et al., 2020).

Insights into Metabolism and Hormonal Effects

Research has also delved into the metabolism and broader biological effects of related compounds. Wang et al. (2013) discovered novel urinary biomarkers for exposure to parabens, highlighting the metabolic pathways involved. This study contributes to our understanding of how similar compounds are metabolized in the human body and their potential endocrine-disrupting effects, offering a perspective that could be relevant to studying N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (Wang & Kannan, 2013).

Environmental Persistence and Toxicology

Furthermore, the environmental impact and toxicological profile of chemically related compounds have been a subject of research. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, shedding light on their biodegradability, ubiquity in surface waters, and potential as weak endocrine disruptors. This research underscores the environmental relevance of similar ester compounds, suggesting areas for further investigation regarding N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (Haman et al., 2015).

Mechanism of Action

Upon metabolic activation by cytochrome P450-mediated hydroxylation on the alpha -carbon and subsequent aldehyde elimination, they form highly reactive diazonium species, which may alkylate deoxyribonucleic acid (DNA) and lead to mutations and oncogenesis .

Safety and Hazards

The compound is classified as Repr. 1B under hazard classifications . It has a flash point of 190 °C (closed cup) . The safety information includes precautionary statements such as P201 - P202 - P280 - P308 + P313 - P405 - P501 .

properties

IUPAC Name

2-ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXIYXZDORTIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924057
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester

CAS RN

122021-01-6
Record name 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122021016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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